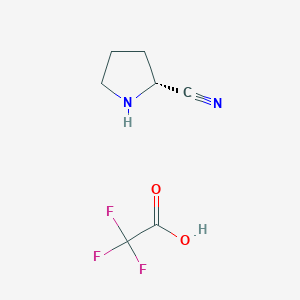

(R)-2-Cyanopyrrolidine tfa

Description

Properties

IUPAC Name |

(2R)-pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROMHLFLMYDBEQ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523530-11-1 | |

| Record name | 2-Pyrrolidinecarbonitrile, (2R)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Cyanopyrrolidine TFA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-2-Cyanopyrrolidine Trifluoroacetate

Structure, Synthesis, and Application in Chiral Drug Design

Part 1: Executive Summary & Structural Logic

(R)-2-Cyanopyrrolidine trifluoroacetate (TFA salt) is a high-value chiral building block, primarily utilized in Structure-Activity Relationship (SAR) studies for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Fibroblast Activation Protein (FAP) inhibitors.

While its enantiomer, (S)-2-cyanopyrrolidine , is the pharmacophore "warhead" of approved drugs like Vildagliptin and Saxagliptin , the (R)-isomer is critical for:

-

Negative Control Studies: Verifying the stereospecificity of enzyme binding pockets.

-

Novel Scaffold Design: Developing inhibitors for enzymes where the catalytic domain favors the (R)-configuration.

-

Stability Benchmarking: Comparing racemization rates of the

-carbon adjacent to the electron-withdrawing nitrile group.

The TFA Salt Advantage: The free base of 2-cyanopyrrolidine is an unstable oil prone to polymerization and hydrolysis. The trifluoroacetic acid (TFA) salt form provides a crystalline, hygroscopic solid that stabilizes the amine, preventing nucleophilic self-attack on the nitrile group while maintaining high solubility for subsequent coupling reactions.

Part 2: Chemical Profile & Pharmacophore Analysis

| Property | Specification |

| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile; trifluoroacetic acid |

| CAS Number | 1206684-29-2 (Generic for R-isomer salt) |

| Molecular Formula | |

| Molecular Weight | 210.15 g/mol (Salt); 96.13 g/mol (Free Base) |

| Chirality | (R)-Enantiomer (derived from D-Proline) |

| Key Functional Group | Nitrile ( |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt). |

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and stereochemistry.

Caption: Structural decomposition of the (R)-2-Cyanopyrrolidine TFA salt complex.

Part 3: Retrosynthetic Analysis & Pathway Selection

To synthesize the (R)-isomer with high enantiomeric excess (

Selected Pathway: The Boc-Protection Strategy Direct dehydration of prolinamide is possible but risky for isolation. The Boc-protection route is preferred for the TFA salt because the final deprotection step automatically yields the desired salt form.

-

Starting Material: D-Proline.

-

Protection: Boc-anhydride (

). -

Amidation: Conversion to Boc-D-Prolinamide.

-

Dehydration: Conversion of primary amide to nitrile using Trifluoroacetic Anhydride (TFAA).

-

Deprotection: Removal of Boc group with TFA, yielding the target salt.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow from D-Proline to the TFA salt.

Part 4: Detailed Experimental Protocol

This protocol is adapted from standard procedures for the (S)-enantiomer (Vildagliptin intermediates) but modified for the (R)-configuration using D-Proline.

Reagents Required:

-

D-Proline (99% ee)

-

Di-tert-butyl dicarbonate (

) -

Isobutyl chloroformate (IBCF) & N-Methylmorpholine (NMM)

-

Ammonia gas or Ammonium hydroxide (28%)

-

Trifluoroacetic Anhydride (TFAA) (Dehydrating agent)

-

Trifluoroacetic Acid (TFA) (Deprotecting agent)

Step 1 & 2: Formation of (R)-N-Boc-Prolinamide

-

Dissolve D-Proline (10.0 g) in 1M NaOH/Dioxane (1:1). Cool to 0°C.

-

Add

(1.1 eq) dropwise. Stir at RT for 12h.[1] Acidify and extract with Ethyl Acetate to get Boc-D-Proline . -

Dissolve Boc-D-Proline in dry THF. Cool to -15°C.[2]

-

Add NMM (1.1 eq) followed by IBCF (1.1 eq) to form the mixed anhydride. Stir for 30 min.

-

Purge with

gas or add aqueous ammonia. Stir for 2h. -

Workup: Wash with citric acid and brine. Concentrate to yield (R)-N-Boc-Prolinamide (White solid).

Step 3: Dehydration (The Critical Step)

Rationale: We use TFAA/Pyridine instead of

-

Dissolve (R)-N-Boc-Prolinamide (5.0 g) in dry DCM (50 mL) and Pyridine (4.0 eq).

-

Cool the solution to 0°C .

-

Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise over 20 minutes.

-

Note: Exothermic reaction. Maintain Temp < 5°C.

-

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Check TLC (solvent: Hexane/EtOAc 1:1). The amide spot should disappear, replaced by a less polar nitrile spot.

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash with 1M HCl (to remove pyridine) and brine. Dry over -

Product: (R)-N-Boc-2-cyanopyrrolidine (Oily residue or low-melting solid).

Step 4: Deprotection to TFA Salt

-

Dissolve the crude nitrile from Step 3 in dry DCM (20 mL).

-

Cool to 0°C.

-

Add Trifluoroacetic Acid (TFA) (10 mL) dropwise.

-

Stir at RT for 2-4 hours. Monitor by TLC (Boc group removal).

-

Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Co-evaporation: Add Toluene and evaporate (3x) to remove trace TFA.

-

Precipitation: Add cold Diethyl Ether to the oily residue and scratch the flask to induce crystallization.

-

Final Product: Filter the white hygroscopic solid: (R)-2-Cyanopyrrolidine TFA .

Part 5: Quality Control & Characterization

To ensure the product is suitable for drug development, it must pass the following checks.

| Test | Expected Result | Methodological Note |

| 1H NMR (DMSO-d6) | The | |

| IR Spectroscopy | Distinct peak at 2240-2250 cm⁻¹ | Diagnostic for Nitrile ( |

| Optical Rotation | Opposite to Vildagliptin intermediate ( | |

| Chiral HPLC | ee > 98% | Column: Chiralpak AD-H or OD-H. |

Troubleshooting: Racemization

If the optical rotation is lower than expected, racemization likely occurred during the Dehydration (Step 3) .

-

Cause: Temperature rose above 5°C during TFAA addition, or excess pyridine acted as a base on the

-proton. -

Fix: Ensure strict temperature control (< 0°C) and reduce pyridine equivalents or switch to the Vilsmeier reagent (

) at -10°C if TFAA fails.

References

-

Novartis Synthesis of Vildagliptin Intermediates

- Villhauer, E. B., et al. (2003). "1-[[3-Hydroxy-1-adamantyl]amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.

-

Source:

-

General Amide Dehydration Protocols

- Cossy, J., et al. (2002). "A Convenient Synthesis of Nitriles from Primary Amides." Tetrahedron Letters. (Describes mild TFAA/Pyridine conditions).

-

Source:

-

Process Chemistry for Cyanopyrrolidines

-

Singh, S. K., et al. (2008). "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[3][4][5] Beilstein Journal of Organic Chemistry. (Provides the base protocol for the S-isomer which is inverted for the R-isomer).

-

Source: [Beilstein J. Org.[3] Chem. 2008, 4, No. 20]([Link])

-

-

Handling of TFA Salts in Peptide Synthesis

- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

-

Source:

Sources

- 1. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 2. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Technical Guide: (R)-2-Cyanopyrrolidine TFA Mechanism & Application

This guide details the technical specifications, mechanistic action, and experimental utility of (R)-2-Cyanopyrrolidine TFA , a critical reagent in the structure-activity relationship (SAR) profiling of serine protease inhibitors.

Executive Summary

(R)-2-Cyanopyrrolidine TFA (Trifluoroacetate) is the stable salt form of the (R)-enantiomer of pyrrolidine-2-carbonitrile. While its (S)-enantiomer is the pharmacophore backbone of major Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, the (R)-isomer serves a distinct role in drug development. It functions primarily as a stereochemical probe to validate binding specificity and as a chiral building block in the synthesis of complex peptidomimetics.

This guide analyzes the reversible covalent mechanism of the nitrile warhead, the thermodynamic impact of the (R)-configuration, and the protocols required to quantify its kinetic profile.

Chemical Identity & Structural Logic[1]

The Reagent Profile

The trifluoroacetic acid (TFA) salt form is utilized to stabilize the secondary amine, preventing spontaneous polymerization or hydrolysis of the nitrile group during storage.

| Property | Specification |

| Chemical Name | (R)-Pyrrolidine-2-carbonitrile trifluoroacetate |

| Formula | |

| Warhead | Nitrile ( |

| Stereochemistry | (R)-configuration (D-Proline mimic) |

| Role | Electrophilic Trap / Stereochemical Control |

The Stereochemical Divergence

In the context of DPP-4 inhibition, the stereochemistry at the 2-position is the determinant of potency:

-

(S)-Isomer (L-Pro mimic): Aligns perfectly with the hydrophobic S1 pocket of DPP-4, positioning the nitrile carbon within bonding distance of the catalytic Serine-630.

-

(R)-Isomer (D-Pro mimic): Creates a steric clash within the active site. While it possesses the same reactive warhead, its geometric misalignment results in a significantly higher

(lower potency), making it an ideal negative control to prove that inhibition is specific to the enzyme's chiral pocket.

Core Mechanism: The Nitrile Trap

Regardless of the stereochemistry, the chemical mechanism of action for 2-cyanopyrrolidine relies on the electrophilicity of the nitrile group. It functions as a reversible covalent inhibitor .[1]

The Imidate Adduct Formation

Upon binding to the active site, the nitrile group undergoes nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser-630 in DPP-4).

-

Recognition: The pyrrolidine ring occupies the S1 hydrophobic pocket (imperfectly for the R-isomer).

-

Nucleophilic Attack: The oxygen of Ser-630 attacks the electrophilic carbon of the nitrile (

). -

Transition State Mimicry: The resulting intermediate is an imidate adduct (specifically an O-acylimidate). This structure mimics the tetrahedral transition state of peptide bond hydrolysis, "freezing" the enzyme in a catalytically inactive state.

-

Reversibility: Unlike irreversible inhibitors (e.g., fluorophosphonates), the imidate adduct can hydrolyze or dissociate, regenerating the free enzyme. This results in slow-tight binding kinetics .

Mechanistic Pathway Diagram

Figure 1: The reversible covalent reaction coordinate. The nitrile group intercepts the catalytic serine, forming a stable imidate adduct that mimics the enzymatic transition state.

Experimental Validation: DPP-4 Inhibition Assay

To characterize the (R)-2-cyanopyrrolidine, researchers typically employ a fluorometric assay. This protocol validates the compound's activity (or lack thereof compared to the S-isomer).

Protocol: Fluorometric Determination of IC50

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). The release of free AMC results in fluorescence.[2] Inhibitors prevent this cleavage.

Reagents:

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

-

Substrate: H-Gly-Pro-AMC (Final conc: 10-50 µM).

-

Enzyme: Recombinant Human DPP-4 (Final conc: ~10-20 pM).

-

Test Compound: (R)-2-Cyanopyrrolidine TFA (dissolved in DMSO, diluted in buffer).

Step-by-Step Workflow:

-

Preparation: Dilute (R)-2-Cyanopyrrolidine TFA in Assay Buffer to 10x the desired final concentration series.

-

Enzyme Addition: Add 10 µL of diluted DPP-4 enzyme to black 96-well plates.

-

Inhibitor Incubation: Add 10 µL of the test compound.

-

Critical Step: Incubate for 15-30 minutes at 37°C. Because cyanopyrrolidines are slow-binding inhibitors, skipping this pre-incubation will artificially inflate the

(make it appear less potent).

-

-

Reaction Initiation: Add 80 µL of Gly-Pro-AMC substrate solution.

-

Kinetic Read: Measure fluorescence (

nm) every 60 seconds for 30 minutes. -

Analysis: Calculate the slope (V) of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration].

Assay Logic Diagram

Figure 2: Fluorometric assay workflow emphasizing the pre-incubation step required for accurate characterization of slow-binding nitrile inhibitors.

Therapeutic & Research Context

Structure-Activity Relationship (SAR)

The (R)-isomer is pivotal in establishing the "eutomer/distomer" ratio for pyrrolidine-based inhibitors.

| Feature | (S)-2-Cyanopyrrolidine | (R)-2-Cyanopyrrolidine |

| Proline Mimicry | L-Proline (Natural) | D-Proline (Unnatural) |

| S1 Pocket Fit | High Complementarity | Steric Clash / Reduced Affinity |

| Binding Mode | Tight, Covalent Reversible | Weak, Transient |

| Application | Drug Scaffold (Vildagliptin) | Negative Control / SAR Probe |

Application in Fragment-Based Design

Researchers use (R)-2-Cyanopyrrolidine TFA to:

-

Map the S1' subsite: By modifying the amine of the (R)-scaffold, chemists can probe if the enzyme can tolerate "wrong" stereochemistry if the S1' interactions are strong enough.

-

Selectivity Profiling: Testing against related proteases (DPP-8, DPP-9, FAP) to ensure that a drug candidate is selective for DPP-4. The (R)-isomer often shows a different selectivity profile, aiding in the deconvolution of off-target effects.

References

-

Mechanism of Action of DPP-4 Inhibitors. ResearchGate. Available at: [Link]

-

Nitriles: An Attractive Approach to the Development of Covalent Inhibitors. PubMed Central (PMC). Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

PubChem Compound Summary: (R)-2-Cyanopyrrolidine TFA. National Center for Biotechnology Information. Available at: [Link][3]

Sources

Technical Monograph: (R)-2-Cyanopyrrolidine Trifluoroacetate

Spectroscopic Standardization & Analytical Profiling

Part 1: Executive Summary & Chemical Identity

(R)-2-Cyanopyrrolidine Trifluoroacetate (TFA salt) is a critical chiral building block, primarily utilized in the asymmetric synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. While its enantiomer, the (S)-isomer, is the direct precursor to Vildagliptin, the (R)-isomer discussed here is essential for structure-activity relationship (SAR) studies, chiral purity standards, and the development of next-generation inhibitors requiring specific stereochemical configurations.

This guide provides a definitive spectroscopic profile. Unlike the free base, which is unstable and prone to racemization or hydrolysis, the TFA salt offers enhanced stability but introduces unique spectral features (e.g., C-F coupling in NMR, carboxylate bands in IR) that must be deconvoluted from the analyte signals.

Chemical Identity Table

| Attribute | Detail |

| IUPAC Name | (2R)-Pyrrolidine-2-carbonitrile; trifluoroacetic acid |

| Molecular Formula | |

| Molecular Weight | 210.15 g/mol (Salt); 96.13 g/mol (Free Base) |

| Key Functionality | Secondary Amine (Protonated), Nitrile, Trifluoroacetate Counterion |

| Chirality | R (Rectus) |

| Solubility | High in DMSO, Methanol, Water; Low in non-polar solvents |

Part 2: Synthesis Context & Isolation Logic

To understand the impurity profile, one must understand the genesis of the salt. The TFA salt is typically generated during the deprotection of N-Boc-(R)-2-cyanopyrrolidine.

Senior Scientist Insight:

"We prefer the TFA salt over the HCl salt for initial isolation because the deprotection reaction in neat Trifluoroacetic Acid (TFA) / DCM is rapid and anhydrous, minimizing the risk of nitrile hydrolysis to the primary amide—a common impurity (approx. 1680 cm⁻¹ in IR) that is difficult to purge later."

Diagram 1: Synthesis & Deprotection Pathway

Caption: Workflow for the generation of the TFA salt, highlighting the critical moisture control step to prevent nitrile hydrolysis.

Part 3: Spectroscopic Characterization[10]

The following data represents the standard profile for high-purity (>98%) material. Note that while the scalar data (NMR shifts, MS fragments) are identical to the (S)-enantiomer, the optical rotation is the distinguishing factor.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 9.60 - 9.80 | Broad Singlet | 2H | Ammonium protons. Broadening indicates exchange. Disappears in | |

| 4.75 | dd | 1H | Deshielded by the electron-withdrawing Nitrile and Ammonium cation. | |

| 3.25 - 3.45 | Multiplet | 2H | Alpha to nitrogen. Overlaps with water signal in wet DMSO. | |

| 2.25 - 2.40 | Multiplet | 1H | Ring methylene. | |

| 2.05 - 2.20 | Multiplet | 2H | Ring methylenes. | |

| 1.90 - 2.05 | Multiplet | 1H | Ring methylene. |

C NMR (100 MHz, DMSO-

)

The TFA counterion signals are diagnostic and often confused with impurities.

| Shift (

Validation Protocol:

To confirm the salt stoichiometry, integrate the

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 2800 - 3200 | Broad, strong band indicating the ammonium salt form ( | |

| 2245 | Critical. Weak to medium intensity. Absence implies hydrolysis. | |

| 1670 - 1680 | Characteristic of the Trifluoroacetate anion. | |

| 1200 | Strong, broad bands typical of fluorinated compounds. |

Common Pitfall: Do not confuse the TFA carboxylate band (~1675

Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (

-

Theoretical Mass (Cation): 97.07 Da (

) -

Observed [M+H]+: 97.1 m/z

Interpretation:

In positive ESI, the TFA counterion (

-

Base Peak: 97.1 m/z

-

Dimer: 193.2 m/z (

) is occasionally observed at high concentrations. -

TFA Check: Run in Negative Mode (

) to confirm the presence of the counterion at 113 m/z (

Part 4: Analytical Workflow & Decision Logic

This diagram guides the analyst through the quality control process, specifically addressing the "R" vs "S" distinction and salt validation.

Diagram 2: QC Decision Tree

Caption: Analytical decision matrix ensuring chemical and stereochemical integrity before batch release.

Part 5: References

-

Villhauer, E. B., et al. (2003).[1] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008).[1][2] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[2][3] Beilstein Journal of Organic Chemistry, 4, 20. [Link][1]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 91663961, (R)-2-Cyanopyrrolidine TFA." PubChem. [Link][4]

-

Cai, L., et al. (2012). "Process Research and Development of Vildagliptin: A Potent Dipeptidyl Peptidase IV Inhibitor." Organic Process Research & Development, 16(11), 1805–1810. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Cyanopyrrolidine TFA | C7H9F3N2O2 | CID 91663961 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-Cyanopyrrolidine tfa CAS number and supplier information

Topic: (R)-2-Cyanopyrrolidine TFA: Technical Guide, Synthesis, and Sourcing Content Type: In-depth Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Sourcing, Synthesis, and Quality Control of a Key Chiral Building Block

Executive Summary

(R)-2-Cyanopyrrolidine trifluoroacetate (CAS: 1523530-11-1) is the stable salt form of (R)-pyrrolidine-2-carbonitrile. While its enantiomer, the (S)-isomer, is the widely recognized intermediate for the blockbuster type 2 diabetes drug Vildagliptin (DPP-4 inhibitor), the (R)-isomer plays a critical, distinct role in pharmaceutical development. It serves as a vital chiral reference standard for quantifying enantiomeric impurity levels in Vildagliptin manufacturing and acts as a scaffold for novel drug discovery programs requiring the (R)-absolute configuration.

This guide provides a comprehensive technical analysis of the (R)-isomer, detailing its chemical identity, robust synthesis protocols from D-Proline, quality control parameters, and supply chain intelligence.

Chemical Identity & Physical Properties[1][2]

The trifluoroacetate (TFA) salt is preferred over the free base due to enhanced stability and crystallinity, which mitigates the hygroscopic and volatile nature of the free amine.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | (R)-2-Cyanopyrrolidine trifluoroacetate |

| Synonyms | (R)-Pyrrolidine-2-carbonitrile TFA; (2R)-2-Cyanopyrrolidine TFA salt |

| CAS Number | 1523530-11-1 (Specific to (R)-TFA salt) |

| Related CAS | 132372-22-2 (Free base, R-isomer); 473797-71-6 ((S)-isomer TFA) |

| Molecular Formula | C |

| Molecular Weight | 210.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM |

| Chirality | (R)-Enantiomer |

| Optical Rotation |

*Note: The (S)-isomer exhibits a rotation of -150° to -160°. As enantiomers have equal but opposite rotations, the (R)-isomer is dextrorotatory.

Synthesis & Manufacturing Methodology

Retrosynthetic Logic

The synthesis of (R)-2-Cyanopyrrolidine TFA mirrors the industrial route of the (S)-isomer but necessitates the use of D-Proline as the chiral starting material. The transformation involves two key stages:

-

Amidation: Conversion of D-Proline to D-Prolinamide.

-

Dehydration: Conversion of the primary amide to the nitrile using Trifluoroacetic Anhydride (TFAA).

Why TFAA? Using TFAA serves a dual purpose: it acts as the dehydrating agent to form the nitrile and simultaneously provides the trifluoroacetic acid counter-ion, directly yielding the stable TFA salt without a separate salt-formation step.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from D-Proline to (R)-2-Cyanopyrrolidine TFA.

Detailed Protocol (Adapted for Research Scale)

Step 1: Preparation of D-Prolinamide

-

Dissolve D-Proline in methanol.

-

Add thionyl chloride dropwise at 0°C to form the methyl ester hydrochloride.

-

Treat the ester with methanolic ammonia (7M) at room temperature for 24 hours.

-

Concentrate in vacuo to yield D-Prolinamide.

Step 2: Dehydration to (R)-2-Cyanopyrrolidine TFA

-

Suspend D-Prolinamide in dry THF or DCM under nitrogen.

-

Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise at 0°C. Mechanism: The amide oxygen attacks the TFAA, followed by elimination of TFA to form the nitrile.

-

Stir at room temperature for 2–4 hours.

-

Isolation: The reaction mixture typically contains the TFA salt. Concentrate the solvent.[2]

-

Purification: Recrystallize from Et2O/Hexanes or IPA to obtain the pure TFA salt.

Quality Control & Analytical Standards

For drug development applications, particularly when used as a chiral purity standard for Vildagliptin, the enantiomeric excess (e.e.) is the critical quality attribute (CQA).

Analytical Workflow

Figure 2: Quality Control decision tree emphasizing chiral purity verification.

Key Analytical Parameters

-

Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IC) with a mobile phase of Hexane/IPA/TFA. The (R)-isomer must be well-resolved from the (S)-isomer.

-

1H NMR (300 MHz, DMSO-d6):

9.5-9.0 (br s, NH2+), 4.8 (dd, 1H, CH-CN), 3.3 (m, 2H, CH2-N), 2.3-1.9 (m, 4H, CH2-CH2). -

Stability: The TFA salt is hygroscopic. QC must ensure water content is minimized to prevent hydrolysis of the nitrile back to the amide.

Sourcing & Supplier Information

When sourcing this compound, it is vital to specify the (R)-configuration and the TFA salt form. Many suppliers list the free base or the (S)-isomer (Vildagliptin intermediate) by default.

Table 2: Supplier Landscape

| Supplier | Catalog / Ref | Region | Notes |

| BLD Pharm | BD36027 | Global / China | Lists specifically as (R)-isomer TFA (CAS 1523530-11-1). |

| Manchester Organics | A58605 | UK / Europe | Listed as Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetic acid. |

| CymitQuimica | 10-F467435 | Europe | Distributes for Fluorochem and others. |

| WuXi AppTec | Custom | Global | Reliable for bulk custom synthesis of chiral salts. |

| Enamine | Custom | Ukraine/Global | Specialist in chiral building blocks. |

Sourcing Strategy:

-

For Reference Standards: Purchase 1g–5g packs from catalog suppliers (BLD, Manchester) to establish internal benchmarks.

-

For Scale-up: Contract Manufacturing Organizations (CMOs) should be engaged to synthesize from D-Proline to ensure enantiomeric integrity, as the (S)-isomer is the dominant market commodity and cross-contamination is a risk.

Applications in Drug Development[3]

-

Impurity Profiling (Vildagliptin):

-

Vildagliptin is synthesized from (S)-2-cyanopyrrolidine.[3][4]

-

Regulatory guidelines (ICH Q3A/Q3B) require the identification and quantification of enantiomeric impurities.

-

(R)-2-Cyanopyrrolidine TFA is the required standard to validate chiral HPLC methods and ensure the (S)-drug substance contains <0.5% of the (R)-enantiomer.

-

-

Novel DPP-4 Inhibitor Design:

-

While the (S)-configuration mimics the L-proline residue of natural peptides (the target of DPP-4), certain "non-substrate-like" inhibitors utilize the (R)-configuration to induce different binding modes or improve metabolic stability against prolyl peptidases.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91663961, (R)-2-Cyanopyrrolidine TFA. Retrieved from .

- Villhauer, E. B., et al. (2003).1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. (Foundational chemistry for the cyanopyrrolidine class).

-

Beilstein Journal of Organic Chemistry (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (Describes the dehydration methodology using TFAA applicable to the R-isomer). Retrieved from .[2]

-

BLD Pharm. Product Analysis: (R)-Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate. Catalog BD36027. Retrieved from .

-

European Pharmacopoeia (Ph. Eur.). 2.2.[5][1][6][7]7. Optical Rotation. (Standard for determining enantiomeric purity).

Sources

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]

- 5. Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (R)-2-Cyanopyrrolidine TFA: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-cyanopyrrolidine derivatives have garnered significant attention, primarily due to the pivotal role of the (S)-enantiomer as a key building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin.[2][3] These drugs have revolutionized the management of type 2 diabetes. The nitrile group at the 2-position of the pyrrolidine ring is crucial for the potent and reversible inhibition of the DPP-IV enzyme.[4]

While the (S)-enantiomer has been extensively studied and commercialized, its stereoisomer, (R)-2-cyanopyrrolidine, remains a less explored yet equally intriguing molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of (R)-2-Cyanopyrrolidine, with a particular focus on its trifluoroacetic acid (TFA) salt. The TFA salt is a common form for the purification and handling of chiral amines due to its ability to impart crystallinity and improve stability.

The Ascendancy of the (S)-Enantiomer: A Historical Context

The story of 2-cyanopyrrolidines is inextricably linked to the development of gliptins, a class of oral hypoglycemic agents. The discovery that DPP-IV inactivation prolongs the action of incretin hormones, thereby stimulating insulin secretion, spurred a global search for potent and selective DPP-IV inhibitors.[3] The 2-cyanopyrrolidine moiety emerged as a highly effective proline mimic, capable of forming a reversible covalent bond with the catalytic serine residue of the DPP-IV enzyme.[5]

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin, has been a subject of intense research, with numerous synthetic routes developed to improve yield, reduce cost, and enhance scalability.[2][6][7] These methods predominantly utilize L-proline or L-prolinamide as the chiral starting material, thus dictating the (S)-stereochemistry of the final product.

A common synthetic pathway to the (S)-enantiomer is outlined below:

Caption: General synthetic scheme for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

The Enigmatic (R)-Enantiomer: Synthesis and Rationale

The synthesis of (R)-2-Cyanopyrrolidine is not as widely documented as its (S)-counterpart, reflecting its less explored role in drug development. However, its preparation can be logically inferred from the established chemistry of the (S)-enantiomer by utilizing the enantiomeric starting material, D-proline or D-prolinamide. D-proline and its derivatives are important chiral building blocks in their own right, often employed in asymmetric synthesis and for the preparation of peptide-based drugs.[8]

Proposed Synthetic Pathway for (R)-2-Cyanopyrrolidine

The following detailed protocol outlines a plausible and efficient synthesis of (R)-2-Cyanopyrrolidine, starting from the readily available D-prolinamide.

Step 1: N-Acylation of D-Prolinamide

The first step involves the acylation of the secondary amine of D-prolinamide with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

-

Reactants: D-Prolinamide, Chloroacetyl chloride, Base (e.g., Potassium carbonate, Triethylamine)

-

Solvent: Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Procedure: To a cooled suspension of D-prolinamide and a base in an aprotic solvent, chloroacetyl chloride is added dropwise. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

Step 2: Dehydration of the Amide to the Nitrile

The resulting (R)-N-chloroacetyl-2-carbamoylpyrrolidine is then dehydrated to the corresponding nitrile. This transformation is a critical step and can be achieved using various dehydrating agents. Trifluoroacetic anhydride (TFAA) is a common and effective reagent for this purpose.

-

Reactant: (R)-N-Chloroacetyl-2-carbamoylpyrrolidine, Dehydrating agent (e.g., Trifluoroacetic anhydride, Phosphorus oxychloride)

-

Solvent: Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Procedure: The intermediate amide is dissolved in an anhydrous solvent and cooled. The dehydrating agent is added cautiously, and the reaction is stirred until the conversion to the nitrile is complete.

Step 3: Deprotection to Yield (R)-2-Cyanopyrrolidine

The final step involves the removal of the chloroacetyl group to yield the free amine, (R)-2-Cyanopyrrolidine. This can be achieved under basic conditions. The resulting free base is often purified by chromatography or distillation.

Caption: Proposed synthetic route to (R)-2-Cyanopyrrolidine from D-Prolinamide.

The Trifluoroacetate (TFA) Salt: A Matter of Practicality

(R)-2-Cyanopyrrolidine, like many chiral amines, may exist as an oil or a low-melting solid, which can be challenging to handle, purify, and store. The formation of a salt with a suitable acid is a standard practice to overcome these issues. Trifluoroacetic acid (TFA) is a particularly useful acid for this purpose for several reasons:

-

Strong Acidity: TFA is a strong organic acid, ensuring complete protonation of the amine to form a stable salt.[9]

-

Crystallinity: The resulting trifluoroacetate salt is often a crystalline solid, which facilitates purification by recrystallization and simplifies handling and weighing.

-

Solubility: TFA salts of amines often exhibit good solubility in organic solvents, which is advantageous for subsequent reactions.

-

HPLC Purification: TFA is a common mobile phase additive in reversed-phase high-performance liquid chromatography (HPLC) for the purification of peptides and other amine-containing compounds.[10] It acts as an ion-pairing agent, improving peak shape and resolution. When a compound is purified by HPLC using a TFA-containing mobile phase, it is typically isolated as its TFA salt.

-

Volatility: The volatility of TFA allows for its removal under vacuum, although the complete removal from the salt can be challenging.

The preparation of the TFA salt is straightforward and is usually achieved by treating a solution of the free base of (R)-2-Cyanopyrrolidine with a stoichiometric amount of trifluoroacetic acid, followed by precipitation or crystallization.

Potential Applications and Biological Significance

The relative scarcity of research on (R)-2-Cyanopyrrolidine suggests that it does not possess the same potent DPP-IV inhibitory activity as its (S)-enantiomer. In drug discovery, it is common practice to synthesize and test both enantiomers of a chiral lead compound to establish a structure-activity relationship (SAR) and to understand the stereochemical requirements of the biological target. Therefore, it is highly probable that (R)-2-cyanopyrrolidine and its derivatives have been synthesized primarily for these comparative studies.

Beyond its potential role in stereochemical investigations, (R)-2-Cyanopyrrolidine represents a valuable chiral building block for asymmetric synthesis.[9] The pyrrolidine ring and the nitrile group offer multiple points for chemical modification, allowing for the construction of a diverse range of complex chiral molecules. The (R)-stereocenter can be used to induce chirality in subsequent reactions, making it a useful tool for the synthesis of novel pharmaceutical agents and other fine chemicals.

While specific biological activities of (R)-2-Cyanopyrrolidine are not well-documented, the broader class of pyrrolidine derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][7] Future research may uncover unique biological targets for which the (R)-enantiomer of 2-cyanopyrrolidine shows preferential binding and activity.

Quantitative Data Summary

Due to the limited publicly available data specifically on (R)-2-Cyanopyrrolidine TFA, a quantitative comparison with its (S)-counterpart is challenging. However, we can present a general comparison of the properties of the two enantiomers based on known principles.

| Property | (S)-2-Cyanopyrrolidine Derivatives | (R)-2-Cyanopyrrolidine Derivatives |

| Primary Application | Key intermediate for DPP-IV inhibitors (e.g., Vildagliptin) | Primarily for stereochemical comparison; potential as a chiral building block |

| Starting Material | L-Proline or L-Prolinamide | D-Proline or D-Prolinamide |

| Biological Activity | Potent DPP-IV inhibition | Likely significantly lower or no DPP-IV inhibition |

| Commercial Availability | Widely available as various derivatives | Less common, available from specialized suppliers |

Conclusion and Future Perspectives

The journey of 2-cyanopyrrolidines in drug discovery has been largely dominated by the remarkable success of the (S)-enantiomer in the treatment of type 2 diabetes. This has, in turn, led to a wealth of research on its synthesis and applications. In contrast, (R)-2-Cyanopyrrolidine and its TFA salt remain in the shadows, their history and potential largely unexplored in the public domain.

This guide has provided a logical framework for the synthesis of (R)-2-Cyanopyrrolidine, drawing parallels with the well-established chemistry of its enantiomer. The role of the trifluoroacetate counterion has been elucidated as a practical means of purification and handling. While its primary use to date has likely been in stereochemical control experiments, the potential of (R)-2-Cyanopyrrolidine as a versatile chiral building block for the synthesis of novel, biologically active molecules should not be underestimated.

Future research efforts could be directed towards exploring the biological activity of (R)-2-cyanopyrrolidine derivatives against a broader range of therapeutic targets. Its unique three-dimensional structure may unlock interactions with proteins that are not observed with the (S)-enantiomer. Furthermore, its application in asymmetric catalysis and as a scaffold for new chemical entities presents a promising avenue for innovation in medicinal chemistry and drug development. The story of (R)-2-Cyanopyrrolidine is far from complete, and it holds the potential to emerge from the shadow of its celebrated sibling.

References

- Ashutosh, K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

- Robinson, I. M., & Janz, G. J. (1950). U.S. Patent No. 2,494,204. Washington, DC: U.S.

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2020).

- Singh, S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.

- Al-Obaidi, A., & Al-Masoudi, N. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2021).

- Bochet, C. G. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. BOC Sciences.

- Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 528-535.

- Crimmins, M. T., & DeBaillie, A. C. (2003). Diastereoselective formation of cyanohydrins from alpha-alkoxy aldehydes. Organic Letters, 5(18), 3321-3323.

- WO 2022/003405 A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. (2022).

- Korda, A., Wróbel, Z., & Gwardiak, K. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino Acids, 30(1), 95-98.

- Vicario, J. L., et al. (2016). Highly diastereoselective C → N acyl rearrangement in polysubstituted pyrrolidine 2,2-dicarboxylates. Stereocontrolled synthesis of densely functionalized prolines. Organic Chemistry Frontiers, 3(10), 1275-1281.

- Weygand, F., et al. (1966). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Angewandte Chemie International Edition in English, 5(6), 600-601.

- Semenov, V. V., et al. (2025). Preparation, Physicochemical Properties, and Crystal Structures of Trifluoroacetic Acid Aminium Salts.

- Sagnou, M., et al. (2007). Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. Tetrahedron Letters, 48(30), 5251-5254.

- Bansal, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI.

- Glushkov, V. A., & Goti, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Ece, A., & Sevindik, H. G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219.

- BenchChem. (2025). The Pivotal Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide. BenchChem.

- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.

- Ji, X., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242-256.

- Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

- Sinha, S., & Sharma, A. (2023). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications.

- Doyle, M. P., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.

- Company, R. S. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules, 20(5), 8684-8692.

- Denton, R. M., et al. (2016). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- BOC Sciences. (n.d.). The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. BOC Sciences.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 7. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 8. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Commercial & Technical Profile of (R)-2-Cyanopyrrolidine TFA

Executive Summary

(R)-2-Cyanopyrrolidine trifluoroacetate (TFA) is a specialized chiral building block used primarily in structure-activity relationship (SAR) studies and as a stereochemical standard in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. While its enantiomer, (S)-2-cyanopyrrolidine, is a commodity intermediate for the blockbuster drug Vildagliptin, the (R)-isomer remains a high-value research chemical.

This guide analyzes the commercial availability, pricing structures, and critical technical considerations for sourcing (R)-2-Cyanopyrrolidine TFA. It establishes the rationale for the TFA salt form over the free base and provides a self-validating protocol for its synthesis and quality control.

Chemical Profile & Significance

Identity & Properties

| Property | Specification |

| Chemical Name | (R)-Pyrrolidine-2-carbonitrile trifluoroacetate |

| CAS Number | 1523530-11-1 (TFA Salt); 103057-10-9 (Free Base) |

| Molecular Formula | C₅H₈N₂ · C₂HF₃O₂ |

| Molecular Weight | 210.15 g/mol (Salt); 96.13 g/mol (Base) |

| Appearance | White to off-white hygroscopic solid |

| Chirality | (R)-Enantiomer (D-Proline derivative) |

The "TFA" Salt Rationale

The free base of 2-cyanopyrrolidine is a secondary amine with a nitrile group. It is chemically unstable in its free form due to:

-

Hygroscopicity: It rapidly absorbs atmospheric moisture.

-

Autocyclization/Hydrolysis: The nitrile is susceptible to hydrolysis or internal nucleophilic attack under basic or neutral conditions.

Why TFA? Converting the amine to the trifluoroacetate salt protonates the nitrogen, preventing nucleophilic side reactions and rendering the compound a stable, crystalline solid suitable for long-term storage and precise weighing.

Synthesis & Manufacturing Context

Understanding the synthesis is crucial for evaluating supplier claims and cost structures. Unlike the (S)-isomer, which is produced in multi-ton quantities from L-Proline, the (R)-isomer is typically synthesized on-demand from D-Proline , which carries a higher raw material cost.

Synthetic Pathway (Self-Validating Protocol)

The following workflow describes the standard laboratory-scale synthesis. This pathway ensures optical purity is maintained by avoiding racemization conditions (strong bases/high heat).

Figure 1: Synthetic route from D-Proline to (R)-2-Cyanopyrrolidine TFA.[1] The final deprotection step with Trifluoroacetic Acid (TFA) directly yields the stable salt form.

Critical Process Parameters

-

Step 3 (Dehydration): The conversion of the amide to nitrile using Trifluoroacetic Anhydride (TFAA) must be kept below 0°C to prevent racemization of the alpha-carbon.

-

Step 4 (Deprotection): The use of neat TFA or TFA/DCM removes the Boc group. Evaporation yields the TFA salt. Note: Suppliers must ensure complete removal of excess TFA, as residual acid can be cytotoxic in bioassays.

Commercial Availability & Pricing Analysis

The market for (R)-2-Cyanopyrrolidine TFA is bifurcated between high-cost catalog suppliers (for mg/g scale) and custom synthesis houses (for kg scale).

Pricing Tiers (Estimated Q4 2024)

| Scale | Supplier Type | Estimated Price Range | Lead Time |

| 100 mg - 1 g | Catalog (e.g., Fluorochem, Cymit) | $45 - $80 / gram | In Stock (1-3 days) |

| 5 g - 25 g | Specialized Distributor | $30 - $50 / gram | 1-2 Weeks |

| 100 g+ | Custom Synthesis (CRO) | $800 - $1,500 / kg * | 4-6 Weeks |

*Note: Bulk pricing is significantly higher than the (S)-isomer (Vildagliptin intermediate), which can trade for <$100/kg due to economies of scale.

Key Suppliers

-

Fluorochem (UK): Reliable stock for R&D scale (1g - 10g).

-

Enamine / Building Blocks: Often holds stock of the Boc-protected precursor, which can be deprotected on demand.

-

WuXi AppTec / Pharmaron: Recommended for custom synthesis if >100g is required for toxicology or late-stage SAR.

Quality Control & Analytics

To ensure the integrity of your experiments, you must validate the material upon receipt. The (R)-isomer is often used as a "negative control" against the active (S)-isomer; therefore, enantiomeric excess (ee) is the critical quality attribute.

Analytical Protocol

-

Identity (H-NMR): Look for the diagnostic pyrrolidine ring protons. In D₂O, the TFA counter-ion will not be visible in proton NMR but is detectable in F-NMR (singlet at ~ -76 ppm).

-

Chiral HPLC Method:

-

Column: Chiralpak AD-H or IC (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 210 nm.

-

Criterion: (R)-isomer should elute distinctly from the (S)-isomer. Purity > 98% ee is standard.

-

Handling & Stability

-

Storage: -20°C is recommended. The TFA salt is hygroscopic.[2] Store in a desiccator.

-

Safety: Nitriles are toxic. Handle in a fume hood. The TFA salt is corrosive to skin and eyes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91663961, (R)-2-Cyanopyrrolidine TFA. Retrieved from [Link]

- Villhauer, E. B., et al. (2003).1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. (Describes the SAR of cyanopyrrolidines).

-

Sagnou, M. J., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link][3]

Sources

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. m.indiamart.com [m.indiamart.com]

- 3. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

Methodological & Application

Application Note: (R)-2-Cyanopyrrolidine TFA in Asymmetric Synthesis

This Application Note and Protocol Guide details the use of (R)-2-Cyanopyrrolidine Trifluoroacetate (TFA) as a chiral organocatalyst. While L-Proline is the foundational pillar of aminocatalysis, its carboxylic acid moiety can sometimes lead to solubility issues or unwanted side reactions (e.g., with acid-sensitive substrates). (R)-2-Cyanopyrrolidine offers a distinct electronic and steric profile: the nitrile group is a non-hydrogen-bonding electron-withdrawing group (EWG) that enhances the acidity of the ammonium species and alters the transition state geometry, often providing complementary stereoselectivity to proline.

Introduction & Catalytic Profile

(R)-2-Cyanopyrrolidine TFA (CAS: 1523530-11-1) is the stable trifluoroacetic acid salt of (R)-pyrrolidine-2-carbonitrile (prolinonitrile). In asymmetric synthesis, it serves as a robust secondary amine organocatalyst .

Key Advantages Over Proline:

-

Solubility: The TFA salt (and its liberated free base) exhibits superior solubility in organic solvents (DCM, THF, Toluene) compared to the zwitterionic proline.

-

Electronic Activation: The nitrile group (

) is strongly electron-withdrawing. This lowers the pKa of the conjugate acid (approx. pKa ~9 vs. ~10.6 for proline), facilitating faster reversible iminium ion formation and enamine hydrolysis. -

Steric Control: The linear nitrile group is less sterically demanding than a carboxylic acid but provides effective "shielding" of one face of the enamine intermediate, directing stereoselectivity.

-

Stability: The TFA salt prevents the oxidative degradation and polymerization often seen with free

-amino nitriles, allowing for precise weighing and storage.

Mechanistic Insight

The catalytic cycle follows the Enamine/Iminium Activation pathway, characteristic of pyrrolidine-based catalysts.

-

Activation: The active catalyst (free amine) is generated in situ by neutralizing the TFA salt with a tertiary base (e.g., DIPEA or Et

N). -

Enamine Formation: The secondary amine condenses with an enolizable aldehyde/ketone to form a nucleophilic enamine. The nitrile group directs the geometry of the enamine (typically E-enamine) to minimize dipole repulsion.

-

Stereoselective Attack: The bulky chiral backbone and the nitrile group shield the Re-face (for the (R)-isomer), forcing the electrophile (e.g., nitroolefin) to approach from the Si-face.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of (R)-2-Cyanopyrrolidine showing enamine activation and facial selectivity.

Detailed Protocol: Asymmetric Michael Addition

This protocol describes the high-yield, enantioselective Michael addition of an aldehyde to a nitroolefin, a benchmark reaction for validating organocatalyst efficiency.

Target Reaction: Addition of Isobutyraldehyde to trans-

Materials:

-

(R)-2-Cyanopyrrolidine TFA (Catalyst): 10-20 mol%

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv relative to catalyst)

-

Substrate 1: Isobutyraldehyde (3.0 equiv)

-

Substrate 2: trans-

-Nitrostyrene (1.0 equiv, limiting reagent) -

Solvent: Chloroform (CHCl

) or Toluene (anhydrous) -

Additives: Benzoic acid (optional, 10 mol% to accelerate hydrolysis)

Step-by-Step Methodology:

-

Catalyst Activation (In Situ):

-

To a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add (R)-2-Cyanopyrrolidine TFA (42.0 mg, 0.20 mmol, 20 mol%).

-

Add anhydrous CHCl

(2.0 mL). -

Add DIPEA (35

L, 0.20 mmol) to neutralize the TFA and liberate the free amine. Stir at room temperature (RT) for 5 minutes. Note: The solution should become clear.

-

-

Reactant Addition:

-

Add trans-

-nitrostyrene (149 mg, 1.0 mmol) to the vial. -

Cool the mixture to 0°C (ice bath) to enhance enantioselectivity.

-

Add Isobutyraldehyde (272

L, 3.0 mmol) dropwise over 2 minutes.

-

-

Reaction Monitoring:

-

Stir the mixture at 0°C for 24–48 hours.

-

Monitor conversion by TLC (Hexane/EtOAc 8:2). The nitrostyrene spot (UV active) should disappear.

-

-

Workup & Purification:

-

Quench the reaction by adding saturated aqueous NH

Cl (2 mL). -

Extract with DCM (3 x 5 mL).

-

Dry the combined organic layers over anhydrous Na

SO -

Purification: Flash column chromatography on silica gel using Hexane/EtOAc (gradient 95:5 to 80:20).

-

-

Analysis:

-

Determine yield by mass.

-

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Experimental Workflow Diagram

Caption: Operational workflow for the asymmetric Michael addition using the TFA salt precursor.

Data Summary & Optimization

The following table summarizes expected performance metrics based on standard organocatalytic parameters for this class of catalyst.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Notes |

| Solvent | Chloroform (CHCl | Toluene | Toluene often improves ee slightly due to non-polar effects. |

| Temperature | 25°C | 0°C to -10°C | Lower temp increases stereocontrol but slows kinetics. |

| Catalyst Loading | 20 mol% | 10 mol% | 20% is robust; 10% requires longer times (48h+). |

| Additive | None | Benzoic Acid (10 mol%) | Acid additive helps turnover the iminium intermediate. |

| Typical Yield | 75-85% | 85-95% | |

| Typical ee | 80-88% | 90-96% | (R)-Catalyst typically yields the (S)-adduct (check specific substrate). |

Troubleshooting & Critical Considerations

-

Salt Neutralization: Incomplete neutralization of the TFA salt will result in no reaction (the amine must be free to condense). Ensure the base (DIPEA) is fresh and added in 1:1 stoichiometry with the catalyst.

-

Moisture Sensitivity: While proline is robust to moisture, the nitrile-activated enamine can be sensitive. Use anhydrous solvents for maximum yield.

-

Product Configuration: (R)-2-Cyanopyrrolidine generally provides the opposite enantiomer to L-Proline. Verify absolute configuration using optical rotation or chiral HPLC against a standard.

-

Safety: 2-Cyanopyrrolidine derivatives can be toxic if ingested or absorbed. The TFA salt is corrosive. Handle with gloves and eye protection in a fume hood.

References

-

General Organocatalysis with Pyrrolidine Derivatives

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

-

- Nitrile Group in Organocatalysis: Cobb, A. J. A., & Shaw, D. M. (2007). 5-Pyrrolidin-2-yltetrazole: A More Soluble and Acidic Proline Analogue. Chemistry - A European Journal. (Contextual reference for nitrile as tetrazole precursor).

-

Synthesis and Properties of 2-Cyanopyrrolidine

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry, 46(13), 2774–2789. Link (Describes the synthesis and stability of the cyanopyrrolidine moiety).

-

-

Application in Michael Additions (Analogous Systems)

-

Betancort, J. M., & Barbas, C. F. III. (2001). Catalytic Enantioselective Direct Michael Addition of Ketones to Nitroolefins. Organic Letters, 3(23), 3737–3740. Link

-

Application Note: Diastereoselective Strecker Reaction using (R)-2-Cyanopyrrolidine TFA

Strategic Overview

The Strecker reaction—the three-component coupling of an aldehyde, an amine, and a cyanide source—remains a cornerstone for synthesizing

This protocol focuses on a specialized variant: The Diastereoselective Strecker Reaction using (R)-2-Cyanopyrrolidine Trifluoroacetate (TFA) .

Using (R)-2-cyanopyrrolidine as the amine component offers two distinct advantages:

-

Chiral Auxilliary/Scaffold: The existing chiral center at the C2 position of the pyrrolidine ring exerts steric control over the formation of the new chiral center at the

-position, allowing for the synthesis of diastereomerically enriched non-natural amino acids. -

Peptidomimetic Access: The resulting products are N-substituted prolinonitrile derivatives, which are privileged scaffolds in DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral agents.

The Challenge: The reagent is supplied as a TFA salt . Standard Strecker protocols using cyanide salts (KCN/NaCN) or Trimethylsilyl cyanide (TMSCN) are incompatible with strong acids due to the immediate release of lethal Hydrogen Cyanide (HCN) gas and the inhibition of imine formation. This protocol incorporates a critical Salt Neutralization Architecture to ensure safety and reactivity.

Safety Architecture: The Acid-Cyanide Hazard

CRITICAL WARNING: This protocol involves the interface of acidic salts (TFA) and cyanide sources.

-

Risk: Mixing (R)-2-Cyanopyrrolidine TFA directly with KCN/TMSCN generates HCN gas.

-

Control: You must neutralize the TFA before the cyanide source is introduced.

Hazard Mitigation Matrix

| Hazard Component | Risk Level | Consequence | Mitigation Strategy |

| (R)-2-Cyanopyrrolidine TFA | Moderate | Skin irritant; acidic.[1][3][4] | Handle with gloves; neutralize in closed vessel. |

| TMSCN (Trimethylsilyl cyanide) | EXTREME | Hydrolyzes to HCN on contact with moisture/acid. | Use only in functional fume hood. Keep quench solution (bleach/NaOH) ready. |

| Reaction Mixture (Acidic) | EXTREME | Potential HCN evolution.[1] | Maintain pH > 7 during cyanide addition. |

Experimental Protocol

Phase A: Materials & Preparation

Reagents:

-

(R)-2-Cyanopyrrolidine TFA (1.0 equiv)

-

Aldehyde (Electrophile, 1.0 - 1.2 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Methanol (MeOH)

-

Lewis Acid Catalyst (Optional, e.g., ZnCl₂, InCl₃ - see Optimization)

Equipment:

-

Flame-dried round-bottom flask (RBF) with septum.

-

Argon/Nitrogen balloon.

-

Cannula transfer system (for TMSCN).[2]

Phase B: Step-by-Step Methodology

This protocol uses an In-Situ Neutralization strategy, which is efficient and minimizes handling of the unstable free amine.

Step 1: Salt Neutralization & Imine Formation

-

Setup: Charge a flame-dried RBF with (R)-2-Cyanopyrrolidine TFA (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

-

Solvation: Add anhydrous DCM (5.0 mL, 0.2 M concentration). The salt may not fully dissolve initially.

-

Neutralization: Cool to 0°C. Add DIPEA (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Observation: The solution should clarify as the free amine is released and DIPEA-TFA salt forms (soluble in DCM).

-

Checkpoint: Verify pH is neutral/basic (spot check on wet pH paper) before proceeding.

-

-

Imine Formation: Add the Aldehyde (1.0 equiv) in one portion. Add activated Molecular Sieves (4Å) (approx. 200 mg/mmol) to sequester water generated during condensation.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Note: Secondary amines form iminium ions (or enamines), which are the active electrophiles.

-

Step 2: The Strecker Reaction (Cyanide Addition)[5][6]

-

Cooling: Cool the reaction mixture to -20°C or -78°C .

-

Rationale: Lower temperatures enhance diastereoselectivity (dr) by distinguishing the steric faces of the iminium intermediate.

-

-

Addition: Add TMSCN (1.2 equiv) dropwise over 10 minutes.

-

Catalysis: If the reaction is sluggish (monitored by TLC), add a Lewis Acid catalyst (e.g., ZnCl₂ or Sc(OTf)₃, 5-10 mol%) at this stage.

-

-

Reaction: Stir at the selected low temperature for 4 hours, then allow to warm slowly to RT overnight.

Step 3: Quench & Workup (Cyanide Destruction)[3]

-

Quench: Carefully add Saturated NaHCO₃ (10 mL) to the reaction mixture. Stir vigorously for 20 minutes.

-

Chemistry: This hydrolyzes excess TMSCN to HCN (neutralized by bicarbonate) and TMS-ether.

-

Safety: Perform this in the hood.[3]

-

-

Extraction: Separate layers. Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash: Wash combined organics with Water (1x) and Brine (1x).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient. The diastereomers may be separable at this stage.

-

Mechanistic Visualization

The following diagram illustrates the workflow and the stereochemical rationale. The existing chiral center (C2 of pyrrolidine) blocks one face of the intermediate iminium ion, forcing the cyanide to attack from the opposite face (Anti-addition).

Caption: Workflow of the Diastereoselective Strecker Reaction showing the critical neutralization step and iminium intermediate formation.

Data Analysis & Troubleshooting

Expected Results

The reaction typically yields two diastereomers (syn/anti relative to the pyrrolidine nitrile).

| Parameter | Standard Condition | Optimized Condition | Impact on dr (Diastereomeric Ratio) |

| Solvent | Methanol (MeOH) | DCM or Toluene | Non-polar solvents often improve dr by tightening the ion pair. |

| Temperature | Room Temp (25°C) | -78°C to -40°C | Lower temp significantly increases dr (Kinetic control). |

| Additive | None | ZnCl₂ (0.1 eq) | Lewis acids can chelate the imine and nitrile, directing attack. |

Troubleshooting Guide

Issue 1: Low Yield / No Reaction

-

Cause: Incomplete neutralization of TFA. The amine is still protonated and cannot attack the aldehyde.

-

Solution: Ensure 1.1–1.2 equiv of DIPEA is used. Verify pH.

-

Alt Cause: Wet solvents hydrolyzing the iminium ion.

-

Solution: Use fresh molecular sieves and anhydrous DCM.

Issue 2: Poor Diastereoselectivity (dr ~ 1:1)

-

Cause: Reaction temperature too high or solvent too polar.

-

Solution: Switch from MeOH to Toluene or DCM. Cool to -78°C before adding TMSCN.

-

Advanced: Use a chiral Lewis Acid or Brønsted acid catalyst to enhance the existing substrate control (Double Asymmetric Induction).

Issue 3: "Sticky" Product during Workup

-

Cause: Formation of stable Boron/Zinc complexes (if Lewis acids used) or incomplete hydrolysis of silyl groups.

-

Solution: Use a mildly acidic workup (Citric acid 10%) if the product is stable, or extended stirring with NaHCO₃/KF to cleave silyl groups.

References

-

Review of Strecker Chemistry: Wang, J., Liu, X., & Feng, X.[6][7] (2011).[5] Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]

-

Safety Protocols for Cyanide Sources: Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Control. [Link]

-

TFA Salt Handling in Peptide/Amine Synthesis: Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Diastereoselective Strecker with Secondary Amines: Velasco, J., et al. (2014). Diastereoselective Strecker reaction of chiral secondary amines. Arkivoc, 2014(ii), 205-248. [Link]

Sources

- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Asymmetric alkylation using (R)-2-Cyanopyrrolidine tfa

Application Note: Asymmetric -Alkylation via (R)-2-Cyanopyrrolidine Organocatalysis

Executive Summary

(R)-2-Cyanopyrrolidine is a chiral secondary amine that functions as a Lewis base organocatalyst. Unlike the bulky diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts), the 2-cyano group provides a smaller steric footprint but exerts a strong electron-withdrawing inductive effect (

This guide details the protocol for Asymmetric Michael Alkylation , the most robust method for installing alkyl-like chains at the

Key Advantages:

-

Electronic Activation: The nitrile group enhances the electrophilicity of the iminium species (in LUMO-lowering activation) and modulates the nucleophilicity of the enamine.

-

Salt Stability: The TFA salt form is non-hygroscopic and shelf-stable, unlike the volatile free amine.

-

Atom Economy: Metal-free C-C bond formation under mild conditions.

Chemical Mechanism & Rationale[1][2]

The reaction proceeds via a HOMO-raising enamine activation cycle. The (R)-2-Cyanopyrrolidine condenses with the aldehyde to form a nucleophilic enamine. The chiral center at C2 (bearing the nitrile) directs the facial selectivity of the incoming electrophile.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical neutralization of the TFA salt and the stereochemical shielding model.

Caption: Catalytic cycle for asymmetric Michael alkylation. The TFA salt must be neutralized to enter the cycle. The nitrile group directs facial selectivity via steric and electronic repulsion.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| (R)-2-Cyanopyrrolidine TFA | >98% ee, Solid | Pre-catalyst |

| Base | NaHCO₃ (aq) or Et₃N | TFA Neutralizer |

| Solvent | DCM, Toluene, or THF | Reaction Medium |

| Aldehyde | Aliphatic/Aromatic | Nucleophile Precursor |

| Electrophile | Nitrostyrene / Vinyl Sulfone | Michael Acceptor |

| Additive | Benzoic Acid (Optional) | Co-catalyst (accelerates hydrolysis) |

Catalyst Activation (Critical Step)

The TFA salt is acidic and will not catalyze the reaction directly. It must be neutralized. This can be done in situ or as a pre-step.[1] The pre-step is recommended for higher enantioselectivity to avoid salt accumulation in the reaction matrix.

Protocol A: Pre-generation of Free Amine (Recommended)

-

Dissolve 1.0 mmol of (R)-2-Cyanopyrrolidine TFA in 5 mL of DCM.

-

Add 5 mL of Saturated NaHCO₃ solution.

-

Stir vigorously for 15 minutes.

-

Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 5 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate carefully (the free amine is volatile; do not apply high vacuum for extended periods).

-

Use immediately.

Protocol B: In Situ Neutralization

-

Add (R)-2-Cyanopyrrolidine TFA (20 mol%) to the reaction vessel.

-

Add solvent (e.g., Toluene).

-

Add Triethylamine (TEA) (20 mol%, 1.0 equiv relative to catalyst).

-

Stir for 10 minutes before adding substrate.

General Procedure: Asymmetric Michael Alkylation

Target Reaction: Addition of Propanal to trans-

-

Setup: In a 2-dram vial equipped with a magnetic stir bar, charge (R)-2-Cyanopyrrolidine (free base) (0.10 mmol, 20 mol%) [prepared via Protocol A].

-

Solvent: Add Toluene (1.0 mL). Note: Ethereal solvents like THF are also effective but Toluene often yields higher ee.

-

Substrate: Add Propanal (1.5 mmol, 3.0 equiv). Stir for 5 minutes to allow enamine formation.

-

Electrophile: Add trans-

-Nitrostyrene (0.5 mmol, 1.0 equiv) in one portion. -

Reaction: Stir at 0 °C to Room Temperature . Monitor by TLC (approx. 12–24 hours).

-

Checkpoint: The disappearance of the nitrostyrene (yellow) is the primary indicator.

-

-

Quench: Add 1N HCl (1 mL) and stir for 10 minutes to hydrolyze the iminium intermediate and drive the cycle to completion.

-

Workup: Extract with EtOAc (3 x 5 mL). Wash combined organics with Brine. Dry over MgSO₄.

-

Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Guide

The following table summarizes common issues and mechanistic solutions based on the specific properties of the cyanopyrrolidine scaffold.

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Incomplete TFA neutralization. | Ensure 1:1 stoichiometry of Base to TFA. Use Protocol A (Pre-generation). |

| Low Conversion | Stable enamine (slow hydrolysis). | Add 10-20 mol% Benzoic Acid or Water (2-5 equiv) to assist turnover. |

| Low Enantioselectivity | Background reaction (racemic).[1] | Lower temperature to -10 °C. Ensure the aldehyde is added before the electrophile. |

| Side Products | Aldol condensation (self-reaction). | Use excess aldehyde (3-5 equiv) but add it slowly (syringe pump) if self-aldol is major. |

| Product Epimerization | Product | Avoid strong bases during workup. Use buffered quench (pH 7). |

Structural & Safety Information

Physical Properties

-

Appearance: White to off-white crystalline solid (TFA salt).

-

Storage: Hygroscopic. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Handling: The free amine is a skin irritant and volatile. Handle in a fume hood.

Analytical Data (Reference)